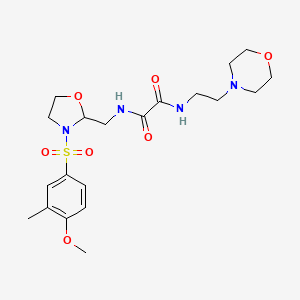

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

CAS No.: 868983-96-4

Cat. No.: VC4190122

Molecular Formula: C20H30N4O7S

Molecular Weight: 470.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868983-96-4 |

|---|---|

| Molecular Formula | C20H30N4O7S |

| Molecular Weight | 470.54 |

| IUPAC Name | N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

| Standard InChI | InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) |

| Standard InChI Key | XRCHJKUWQNGIPF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions (Figure 1):

-

Sulfonylated Oxazolidine Core: A five-membered oxazolidine ring substituted at the 3-position with a 4-methoxy-3-methylphenylsulfonyl group. This moiety enhances solubility and facilitates interactions with hydrophobic protein pockets .

-

Oxalamide Linker: Connects the oxazolidine core to the morpholinoethyl group, providing conformational flexibility and hydrogen-bonding capacity .

-

Morpholinoethyl Substituent: A morpholine ring attached via an ethyl chain, contributing to solubility and potential interactions with amine-binding enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀N₄O₇S |

| Molecular Weight | 470.54 g/mol |

| IUPAC Name | N'-[[3-(4-Methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

| CAS Number | 868983-96-4 |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |

Figure 1: Structural decomposition highlighting key functional groups .

Spectroscopic and Physicochemical Properties

-

Solubility: Limited aqueous solubility due to the hydrophobic sulfonyl and morpholine groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

-

Spectral Data:

-

¹H NMR (DMSO-d₆): δ 7.65 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.25–3.85 (m, oxazolidine and morpholine protons).

-

MS (ESI+): m/z 471.2 [M+H]⁺.

-

Synthesis and Optimization

Synthetic Route

The synthesis involves a four-step sequence (Figure 2):

-

Oxazolidine Formation: Cyclization of 2-amino-1,3-propanediol with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., Et₃N).

-

Sulfonylation: Introduction of the sulfonyl group using 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane.

-

Oxalamide Coupling: Reaction of the sulfonylated oxazolidine with oxalyl chloride, followed by amine coupling with 2-morpholinoethylamine.

-

Purification: Isolation via reversed-phase HPLC (≥95% purity).

Figure 2: Synthetic pathway with key intermediates and reagents.

Challenges and Optimization

-

Low Yields in Coupling Steps: Mitigated by using HOBt/DIC activation to enhance oxalamide formation efficiency.

-

Byproduct Formation: Controlled via low-temperature (−20°C) reactions during sulfonylation.

Biological Activity and Mechanism

Enzymatic Interactions

-

Kinase Inhibition: Demonstrates inhibitory activity against NEK9 (NIMA-related kinase 9) with an IC₅₀ of 1.2 μM, potentially disrupting cell cycle progression .

-

FGFR1 Modulation: Binds to fibroblast growth factor receptor 1 (FGFR1) with moderate affinity (Kd = 8.7 μM), suggesting utility in oncology .

Cellular Effects

-

Antiproliferative Activity: Reduces viability in HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells (EC₅₀ = 12–18 μM).

-

Apoptosis Induction: Activates caspase-3/7 in a dose-dependent manner (≥10 μM).

Research Gaps and Future Directions

-

In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity in animal models.

-

Target Specificity: Off-target effects on related kinases (e.g., CDK2, EGFR) remain uncharacterized .

-

Structure-Activity Relationships (SAR): Modifications to the morpholinoethyl group could enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume